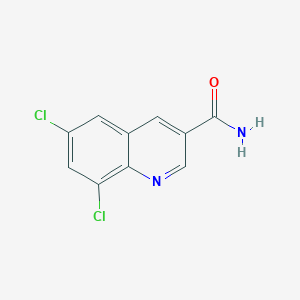

6,8-Dichloroquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2O |

|---|---|

Molecular Weight |

241.07 g/mol |

IUPAC Name |

6,8-dichloroquinoline-3-carboxamide |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-2-5-1-6(10(13)15)4-14-9(5)8(12)3-7/h1-4H,(H2,13,15) |

InChI Key |

GNUTZJBJIVXTRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dichloroquinoline 3 Carboxamides

Established Synthetic Pathways to 6,8-Dichloroquinoline-3-carboxamide

The traditional synthesis of this compound is a multi-step process that relies on the sequential construction and functionalization of the quinoline (B57606) core. This approach ensures precise control over the substitution pattern on the heterocyclic ring.

Multi-Step Synthesis Approaches from Precursors

Precursor Preparation : The synthesis typically starts from 3,5-dichloroaniline. nih.gov This precursor is first converted to its corresponding acetamide, 3,5-dichloroacetanilide, through an acylation reaction, commonly using acetic anhydride. researchgate.net

Quinoline Core Formation : The substituted acetanilide (B955) undergoes a cyclization reaction to form the key intermediate, 6,8-dichloro-2-chloroquinoline-3-carbaldehyde. This step establishes the foundational dichloroquinoline structure.

Carboxamide Formation : The final step involves the conversion of the 3-carbaldehyde group into the desired 3-carboxamide functionality. This is typically a two-step process involving oxidation of the aldehyde to a carboxylic acid, followed by amidation.

Role of Named Reactions in Dichloroquinoline Core Formation (e.g., Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a cornerstone in the synthesis of the 6,8-dichloroquinoline (B1583623) core. organic-chemistry.org This reaction formylates electron-rich aromatic rings and is exceptionally effective for the cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines. niscpr.res.in

The reaction involves two key components: a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). These reagents react in situ to form the electrophilic Vilsmeier reagent, a chloroiminium salt. organic-chemistry.org The mechanism proceeds as follows:

The N-arylacetamide (3,5-dichloroacetanilide) attacks the electrophilic Vilsmeier reagent.

A subsequent intramolecular cyclization occurs, forming the pyridine (B92270) ring portion of the quinoline system.

The reaction with excess reagent and subsequent workup leads to the formation of the 2-chloro and 3-formyl groups, yielding 6,8-dichloro-2-chloroquinoline-3-carbaldehyde.

While other named reactions like the Skraup, Friedländer, or Gould-Jacobs syntheses are fundamental to quinoline chemistry, the Vilsmeier-Haack approach is particularly well-suited for generating the specific 2-chloro-3-formyl substitution pattern required for this target molecule. nih.gov

Key Precursors and Optimized Reaction Conditions for Carboxamide Formation

The successful synthesis of this compound hinges on the selection of appropriate precursors and the optimization of reaction conditions at each stage.

For the initial Vilsmeier-Haack cyclization, 3,5-dichloroacetanilide is the critical precursor that dictates the 6,8-dichloro substitution pattern on the resulting quinoline ring. The reaction conditions for this step are crucial for achieving good yields.

| Parameter | Condition | Purpose | Reference |

| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Formation of the Vilsmeier reagent | researchgate.net |

| Precursor | 3,5-Dichloroacetanilide | Provides the benzene (B151609) ring and dictates the C6 and C8 chloro-substitution | |

| Temperature | 0-5°C (initial addition), then 80-90°C (heating) | Control of the initial exothermic reaction, followed by providing energy for cyclization | researchgate.net |

| Reaction Time | 4-16 hours | To ensure complete reaction and cyclization | researchgate.net |

Following the formation of 6,8-dichloro-2-chloroquinoline-3-carbaldehyde, the aldehyde must be converted to the carboxamide. A reliable two-step sequence is:

Oxidation : The aldehyde group is oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This yields 6,8-dichloro-2-chloroquinoline-3-carboxylic acid.

Amidation : The resulting carboxylic acid is then converted to the primary amide. A modern and efficient method for this transformation involves reacting the quinoline-3-carboxylic acid with a tetraalkylthiuram disulfide, which serves as an amine source under simple reaction conditions. researchgate.net

Novel Synthetic Route Development and Process Optimization

In line with the broader goals of chemical synthesis, research has focused on developing more efficient, cost-effective, and environmentally benign methods for producing quinoline derivatives.

Innovations in Green Chemistry for Quinoline Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to minimize waste and avoid hazardous reagents. researchgate.net While specific green routes for this compound are not extensively documented, general innovations in quinoline synthesis are highly relevant.

Key green strategies include:

Use of Green Solvents : Replacing traditional volatile organic solvents with water or ethanol (B145695) significantly reduces the environmental impact of the synthesis. nih.gov

Catalysis : The use of catalysts, particularly recyclable nanocatalysts (e.g., nano-Fe₃O₄@SiO₂–SO₃H), can improve reaction efficiency and allow for milder reaction conditions. researchgate.net

Alternative Energy Sources : Microwave irradiation has been shown to accelerate reaction times and improve yields in quinoline synthesis compared to conventional heating. researchgate.net

| Green Approach | Description | Advantages | Reference |

| Nanocatalysis | Using magnetic nanoparticles as catalysts for multicomponent reactions to build the quinoline ring. | High yields, mild reaction conditions, catalyst is often reusable. | researchgate.net |

| Aqueous Synthesis | Performing reactions in water, often with a catalyst like p-toluene sulfonic acid. | Environmentally benign, reduced cost and toxicity. | nih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to drive the reaction. | Significantly reduced reaction times, often improved yields. | researchgate.net |

Strategies for Yield Enhancement

Maximizing the yield of the final product is a primary goal of process optimization. For the synthesis of this compound, yield enhancement can be approached at each major step.

Vilsmeier-Haack Optimization : The yield of the core intermediate, 6,8-dichloro-2-chloroquinoline-3-carbaldehyde, can be optimized by carefully controlling the molar ratio of the Vilsmeier reagent to the acetanilide precursor and maintaining the optimal reaction temperature (80-90°C). researchgate.net

Efficient Amidation : Utilizing modern amidation protocols, such as those employing tetraalkylthiuram disulfides, can provide higher yields for the final carboxamide formation compared to more traditional methods that may require harsh coupling agents. researchgate.net

Stereocontrol is not a factor in the synthesis of the achiral target molecule this compound.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs is a multifaceted process that allows for the exploration of structure-activity relationships (SAR). By systematically altering different parts of the molecule, researchers can fine-tune its biological and physicochemical properties.

Structural Modifications on the Quinoline Ring System (e.g., Substitutions at C-2, C-4, C-5, C-7)

Modifications to the quinoline ring are crucial for optimizing the therapeutic potential of these compounds. While the core focus is on the 6,8-dichloro substitution pattern, further alterations at other positions can significantly impact activity.

Substitutions at C-2 and C-4: The introduction of various substituents at the C-2 and C-4 positions of the quinoline ring has been a common strategy. For instance, in the synthesis of related quinoline-4-carboxamides, the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) with a carbonyl compound, is a key step to form the quinoline-4-carboxylic acid precursor. This is followed by coupling with an appropriate amine. acs.org Modifications have included the introduction of aromatic rings and flexible linkers with groups like morpholine (B109124) at the C-2 position to enhance potency. acs.org

Chemical Alterations to the Carboxamide Functional Group

The carboxamide group at the C-3 position is a key interaction point and a prime site for modification.

Amide Bond Formation: The synthesis of the carboxamide linkage is typically achieved by coupling the corresponding quinoline-3-carboxylic acid with a diverse range of amines. This reaction often employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in a suitable solvent such as dimethylformamide (DMF). acs.org

Varying the Amine Component: A wide array of primary and secondary amines can be utilized to generate a library of carboxamide derivatives. This allows for the introduction of various functionalities, including alkyl, aryl, and heterocyclic moieties. The nature of the substituent on the amide nitrogen can significantly influence the compound's properties. For example, the introduction of amines like dimethylamine (B145610) and morpholine has been shown to be well-tolerated in terms of potency while reducing lipophilicity. acs.org

Hybrid Compound Synthesis Incorporating Other Bioactive Scaffolds

To enhance the biological activity spectrum or to target multiple pathways, this compound can be hybridized with other known bioactive scaffolds.

Scaffold Hopping: A common strategy in drug design is "scaffold hopping," where the core structure is replaced with a different, but functionally similar, scaffold. In the context of quinoline-3-carboxamides (B1200007), this could involve replacing the quinoline ring with other heterocyclic systems like pyrazine (B50134) or oxadiazole. nih.gov

Linkage Chemistry: The connection between the quinoline-3-carboxamide (B1254982) core and the other bioactive moiety is critical. Different types of linkages, such as amide or sulfonate bonds, have been explored. nih.gov For example, the synthesis of hybrid compounds has involved treating an intermediate with a substituted benzenesulfonyl chloride to introduce a sulfonamide linkage. nih.gov

Analytical Characterization Techniques for Structural Elucidation of Dichloroquinoline Carboxamides

The unambiguous determination of the structure and purity of synthesized this compound derivatives is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for structural elucidation. researchgate.netbohrium.commedjchem.com ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon framework. For instance, the chemical shifts of protons H-5 and H-8 in the quinoline ring can be influenced by the nature of the substituent at the C-6 position. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. mdpi.com The characteristic absorption bands for the amide C=O and N-H stretching vibrations are particularly important for confirming the formation of the carboxamide linkage.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity. researchgate.netbohrium.commedjchem.com

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of the synthesized compounds and for their purification.

Molecular and Cellular Pharmacology of Dichloroquinoline 3 Carboxamide Derivatives

Elucidation of Mechanisms of Action at the Molecular Level

The biological activity of dichloroquinoline-3-carboxamide derivatives is rooted in their interactions with key cellular components. Investigations have pointed towards specific enzyme inhibition and the modulation of crucial cellular processes as primary mechanisms of action.

Enzyme Inhibition Kinetics and Specificity (e.g., Dihydrofolate Reductase, DNA Gyrase, Topoisomerase, NQO1, Kinases like c-Met, mTOR, PI3K/Akt Pathway)

Research into the specific enzyme targets of dichloroquinoline-3-carboxamide derivatives has identified DNA gyrase and topoisomerase as proteins of interest. In silico studies on 2,7-dichloroquinoline-3-carboxamide have demonstrated its potential to inhibit these bacterial enzymes, which are critical for DNA replication and repair.

Molecular docking analyses were performed to predict the binding affinity of this derivative against the ATP-binding subunit of E. coli DNA gyrase B and human topoisomerase IIβ. researchgate.net The results, expressed as binding energy, suggest a favorable interaction, which is often a prerequisite for inhibitory activity. For instance, 2,7-dichloroquinoline-3-carboxamide exhibited a binding energy of -6.4 kcal/mol against E. coli DNA gyrase B. researchgate.net While detailed enzyme inhibition kinetic studies providing IC50 or K_i_ values are not extensively available in the reviewed literature for this specific compound, the docking scores indicate a strong potential for inhibition. researchgate.net

Table 1: Molecular Docking Results for 2,7-Dichloroquinoline-3-carboxamide and Related Compounds This table presents the predicted binding affinities from in silico molecular docking studies against key enzyme targets. Lower binding energy values suggest a more favorable interaction.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2,7-Dichloroquinoline-3-carboxamide | E. coli DNA Gyrase B | -6.4 | researchgate.net |

| 2,7-Dichloroquinoline-3-carbonitrile (B119050) | E. coli DNA Gyrase B | -6.1 | researchgate.net |

| 7-Chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli DNA Gyrase B | -6.6 | researchgate.net |

| Ciprofloxacin (Standard) | E. coli DNA Gyrase B | -6.1 | semanticscholar.org |

There is currently no specific information in the searched literature detailing the inhibitory activity of 6,8-dichloroquinoline-3-carboxamide or its close derivatives against other enzymes listed, such as dihydrofolate reductase, NQO1, or kinases within the c-Met or PI3K/Akt/mTOR pathways.

Protein-Ligand Interaction Profiling and Binding Site Analysis

Molecular docking studies have provided initial insights into how dichloroquinoline-3-carboxamide derivatives may interact with their target enzymes at the molecular level. For 2,7-dichloroquinoline-3-carboxamide , the docking analysis against E. coli DNA gyrase B suggested that the molecule fits into the enzyme's active site. researchgate.netsemanticscholar.org The specific conformations and interactions are determined by a docking algorithm that calculates the most favorable (lowest energy) binding pose. semanticscholar.org This in silico analysis is a critical first step in drug discovery, offering a model of the protein-ligand complex and highlighting the structural features that determine the strength of the interaction. researchgate.netresearchgate.net

Modulation of Cellular Signaling Pathways and Metabolic Processes

Dichloroquinoline-3-carboxamide derivatives have been shown to modulate metabolic processes, primarily demonstrated through their antibacterial and antioxidant activities. researchgate.net The antibacterial effect, observed for 2,7-dichloroquinoline-3-carboxamide against pathogens like E. coli and S. aureus, is a direct consequence of interfering with essential bacterial metabolic pathways. researchgate.netsemanticscholar.org The inhibition of DNA gyrase, for example, disrupts DNA synthesis, leading to bacterial cell death.

Furthermore, 2,7-dichloroquinoline-3-carboxamide has been identified as a potent antioxidant. It displayed strong radical scavenging activity in a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, with an IC50 value of 0.31 µg/mL, which was more potent than the standard antioxidant, ascorbic acid (IC50 of 2.41 µg/mL), in the same study. researchgate.net This activity indicates an ability to interfere with and modulate cellular processes related to oxidative stress.

Interference with Pathogen-Specific Biochemical Pathways (e.g., Hemozoin Formation in Plasmodium)

The antibacterial activity of dichloroquinoline-3-carboxamide derivatives serves as a clear example of interference with pathogen-specific biochemical pathways. The targeting of bacterial DNA gyrase B by 2,7-dichloroquinoline-3-carboxamide is a well-established strategy for antibacterial agents. researchgate.netsemanticscholar.org This enzyme is essential for bacteria but is not present in the same form in humans, making it a selective target. researchgate.net By inhibiting this enzyme, the compound effectively halts critical bacterial processes. While the quinoline (B57606) scaffold is known for its antimalarial activity, often linked to the inhibition of hemozoin formation, the specific studies on 2,7-dichloroquinoline-3-carboxamide have focused on its antibacterial properties. researchgate.netresearchgate.net

Identification and Validation of Specific Molecular Targets

The identification of specific molecular targets for dichloroquinoline-3-carboxamide derivatives is an ongoing area of research. Based on current in silico evidence, key potential targets have been identified.

For 2,7-dichloroquinoline-3-carboxamide , molecular docking studies have identified bacterial E. coli DNA gyrase B and human topoisomerase IIβ as potential molecular targets. researchgate.net The validation of these targets is currently based on the correlation between the predicted binding affinities from these computational models and the observed antibacterial activity of the compound. researchgate.netsemanticscholar.org The favorable binding energy of -6.4 kcal/mol for 2,7-dichloroquinoline-3-carboxamide against DNA gyrase B supports the hypothesis that this enzyme is a molecular target responsible for the compound's antibacterial effects. researchgate.net Further validation through experimental enzyme kinetic assays and crystallography would be required to confirm these computational predictions.

Genetic Manipulation and Knockdown Studies for Target Validation

Once a putative molecular target for a this compound derivative is identified through biochemical or biophysical means, genetic manipulation techniques are essential for validating that this target is responsible for the compound's observed cellular effects. nih.govwjbphs.com These methods involve altering the expression of the candidate target gene to determine if this mimics or prevents the compound's action.

RNA interference (RNAi) is a widely used method for transiently reducing the expression of a specific gene (knockdown). wjbphs.comresearchgate.net Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) designed to be complementary to the messenger RNA (mRNA) of the target protein are introduced into cells. This leads to the degradation of the target mRNA, thereby preventing protein synthesis. If the knockdown of the target protein replicates the phenotypic effects of the this compound derivative (e.g., reduced cell viability), it provides strong evidence that the compound acts through this target.

CRISPR-Cas9 technology has revolutionized target validation by enabling precise and permanent gene editing. researchgate.netnuvisan.com The CRISPR-Cas9 system can be guided to a specific gene to create a double-strand break, which, upon faulty repair, results in a non-functional gene (knockout). wjbphs.com If cells with the target gene knocked out become resistant to the effects of the quinoline-carboxamide derivative, it confirms that the protein is required for the compound's activity. Conversely, CRISPR interference (CRISPRi) or activation (CRISPRa) can be used to repress or enhance gene expression, respectively, to further probe the target's role. nuvisan.com

The table below outlines common genetic approaches for validating the targets of this compound derivatives.

| Method | Mechanism | Application in Target Validation |

| RNA interference (RNAi) | siRNAs or shRNAs induce degradation of the target mRNA, reducing protein expression (knockdown). wjbphs.comresearchgate.net | Demonstrates if reducing the target protein level mimics the compound's effect. |

| CRISPR-Cas9 Knockout | Creates a permanent loss-of-function mutation in the target gene. wjbphs.comresearchgate.net | Determines if the absence of the target protein confers resistance to the compound. |

| CRISPRi/CRISPRa | Fuses a deactivated Cas9 protein to transcriptional repressors (CRISPRi) or activators (CRISPRa) to modulate gene expression. nuvisan.com | Allows for titratable control of target gene expression to correlate with compound sensitivity. |

| Gene Overexpression | Introduces a plasmid containing the target gene's coding sequence, leading to increased protein levels. nuvisan.com | Can test if elevated levels of the target protein enhance or diminish the compound's effect, potentially indicating a saturation mechanism. |

These genetic strategies are considered the gold standard for target validation, providing a causal link between a specific protein and the biological activity of a compound like this compound. nih.gov

Cellular Responses and Phenotypic Effects in Preclinical Models

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

Derivatives of the quinoline carboxamide scaffold have demonstrated significant effects on fundamental cellular processes such as cell cycle progression and programmed cell death (apoptosis) in various cancer cell lines. nih.gov The ability to halt cell division and trigger apoptosis is a hallmark of many effective anticancer agents.

Studies on related quinoline-4-carboxamide derivatives have shown that these compounds can effectively induce apoptosis in cancer cells. nih.gov The induction of apoptosis is often confirmed through flow cytometry analysis, where an increase in the sub-G1 cell population signifies DNA fragmentation, a key feature of late-stage apoptosis. nih.gov For instance, treatment of cancer cells with certain quinoline derivatives has been shown to increase the percentage of cells in the sub-G1 phase, confirming an apoptotic response. nih.govnih.gov This process is frequently mediated by the modulation of key regulatory proteins. The p53 tumor suppressor gene, a critical regulator of cellular functions including apoptosis, is often implicated. nih.gov

In addition to apoptosis, these compounds can induce cell cycle arrest at specific checkpoints. Flow cytometry analysis of the cell cycle distribution (G1, S, G2/M phases) is a standard method to assess these effects. Treatment with related compounds has been shown to cause an accumulation of cells in a particular phase of the cell cycle, preventing them from proceeding to division. nih.gov For example, some agents can cause cell cycle arrest at the S phase or the G1/S transition, which inhibits DNA replication and proliferation. nih.gov

The table below presents hypothetical data based on published findings for related compounds, illustrating the potential effects of a this compound derivative on cancer cell lines.

| Cell Line | Treatment | % of Cells in Sub-G1 (Apoptosis) | Cell Cycle Phase Arrest |

| HCT-116 (Colon) | Control | 2.1% | - |

| HCT-116 (Colon) | Compound X (10 µM) | 25.4% | S Phase |

| MCF-7 (Breast) | Control | 3.5% | - |

| MCF-7 (Breast) | Compound X (10 µM) | 19.8% | G1/S Transition |

| A549 (Lung) | Control | 1.8% | - |

| A549 (Lung) | Compound X (10 µM) | 22.6% | G2/M Phase |

These findings suggest that a key mechanism of action for dichloroquinoline-3-carboxamide derivatives in preclinical cancer models is the disruption of cell cycle control and the activation of apoptotic pathways.

Inhibition of Cellular Proliferation and Migration

The anti-proliferative activity is typically quantified using assays that measure cell viability or metabolic activity over time, such as the MTT assay. Research on structurally similar quinoline derivatives has consistently demonstrated a dose-dependent decrease in the viability of various cancer cell lines. nih.gov For example, novel quinoline-4-carboxamide derivatives have been shown to effectively regress the proliferation and colony-forming ability of colorectal cancer cells. nih.gov Similarly, a quinoline-8-sulfonamide (B86410) derivative significantly reduced the number of A549 lung cancer cells, indicating a potent anti-proliferative effect. mdpi.com

Beyond inhibiting growth at the primary site, preventing cell migration and invasion is crucial for halting metastasis. The wound healing or "scratch" assay is a common in vitro method to assess cell migration. nih.gov In this assay, a gap is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap is monitored over time in the presence or absence of the test compound. Studies have shown that treatment with bioactive compounds can significantly inhibit the migration of cancer cells in these assays. nih.govnih.gov Transwell migration assays, which measure the ability of cells to move through a porous membrane, provide a more quantitative assessment of both migration and invasion (if the membrane is coated with an extracellular matrix). nih.gov

The following table summarizes representative data on the inhibition of proliferation and migration.

| Assay | Cell Line | Endpoint | Result with Quinoline Derivative |

| MTT Proliferation Assay | HCT-116 (Colon) | IC₅₀ (Concentration for 50% inhibition) | Dose-dependent inhibition observed. nih.gov |

| Colony Formation Assay | A549 (Lung) | Number and size of colonies | Significant reduction in colony formation. mdpi.com |

| Wound Healing Assay | HeLa (Cervical) | % Wound Closure at 24h | Migration significantly suppressed compared to control. nih.gov |

| Transwell Migration Assay | SW480 (Colon) | Number of migrated cells | Dose-dependent inhibition of cell migration. nih.gov |

These results underscore the potential of this class of compounds to not only control tumor growth but also to interfere with the metastatic cascade.

Reactive Oxygen Species Generation and Oxidative Stress Responses

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. researchgate.net While essential for cell signaling at low concentrations, excessive ROS production leads to oxidative stress, a condition that can cause damage to DNA, proteins, and lipids, ultimately triggering cell death. nih.govresearchgate.net A growing body of evidence suggests that some anticancer agents exert their effects by inducing overwhelming oxidative stress specifically within cancer cells.

The generation of ROS is a recognized response to various external stressors and chemical agents. nih.gov In a cellular context, mitochondria are a primary source of endogenous ROS. researchgate.net The introduction of certain chemical compounds can disrupt mitochondrial function or other cellular enzymatic processes, leading to a surge in ROS levels. nih.gov This imbalance disrupts the cell's normal redox state, which is normally maintained by antioxidant systems. mdpi.com

When ROS production overwhelms the cell's antioxidant capacity, it initiates a cascade of stress responses. nih.gov This can include the activation of signaling pathways that lead to apoptosis or other forms of cell death. researchgate.net The dual role of ROS as both damaging agents and signaling molecules makes their modulation a complex but promising therapeutic strategy. nih.govresearchgate.net While specific studies directly linking this compound to ROS generation are not prevalent in the reviewed literature, it represents a plausible mechanism of action given the activity of other heterocyclic compounds. The induction of oxidative stress is a known mechanism for various quinoline-containing antimalarial drugs, suggesting that the quinoline scaffold can participate in redox cycling.

| Parameter | Method of Detection | Cellular Consequence of Elevation |

| Intracellular ROS Levels | Dichlorofluorescein diacetate (DCFDA) staining; Flow cytometry | Increased oxidative stress |

| Lipid Peroxidation | Malondialdehyde (MDA) assay | Membrane damage |

| DNA Damage | Comet assay; 8-oxoguanine detection | Genomic instability, activation of repair pathways, or apoptosis |

| Mitochondrial Superoxide | MitoSOX Red staining | Mitochondrial dysfunction |

Further investigation is required to determine if this compound derivatives function by modulating ROS levels and inducing oxidative stress in target cells.

Selectivity Profiles against Pathogenic vs. Host Cells

An essential characteristic of any potential therapeutic agent is its selectivity—the ability to exert a potent effect against pathogenic cells (e.g., cancer cells, microbes) while causing minimal damage to healthy host cells. High selectivity reduces the potential for toxicity and improves the therapeutic window.

For quinoline-based compounds, selectivity has been evaluated in various contexts. In the field of oncology, the selectivity of a compound is often determined by comparing its cytotoxic effects on cancer cell lines versus normal, non-cancerous cell lines (e.g., normal human fibroblasts). For example, studies on a quinoline-8-sulfonamide derivative demonstrated that it exhibited greater cytotoxicity against A549 lung cancer cells than against normal cells, indicating a favorable selectivity profile. mdpi.com This cancer-cell specificity can arise from various factors, including the higher metabolic rate and proliferation of cancer cells, or their specific dependence on certain signaling pathways that the compound targets.

In the context of infectious diseases, the quinoline scaffold is a well-known privileged structure, forming the basis of many antimalarial drugs. For these applications, selectivity is assessed by comparing the compound's activity against the parasite (e.g., Plasmodium, Leishmania) with its cytotoxicity towards mammalian host cells. nih.gov The goal is to identify compounds that are highly potent against the pathogen at concentrations that are non-toxic to human cells. Genetic approaches are often used to validate that the target of the compound in the pathogen is absent or sufficiently different in the human host to account for the selectivity. nih.gov

The following table provides a framework for how selectivity data for a hypothetical this compound derivative might be presented.

| Compound | Target Cell | Cell Line | Activity (IC₅₀/EC₅₀) | Host Cell | Cell Line | Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Compound Y | Cancer | A549 (Lung Cancer) | 5 µM | Normal | Beas-2B (Normal Lung) | 50 µM | 10 |

| Compound Y | Cancer | HCT-116 (Colon Cancer) | 8 µM | Normal | CCD-18Co (Normal Colon) | >100 µM | >12.5 |

| Compound Z | Parasite | L. donovani amastigote | 2 µM | Host | THP-1 (Macrophage) | 80 µM | 40 |

A higher selectivity index indicates a more favorable profile, suggesting that the compound can be effective against the disease-causing cells at concentrations that are less likely to harm the host.

Preclinical Efficacy Studies of Dichloroquinoline 3 Carboxamide and Its Analogs

In Vitro Antimicrobial Activity

Quinoline (B57606) derivatives have demonstrated a broad spectrum of antibacterial activity, although the efficacy varies significantly based on the specific substitutions on the quinoline ring. Structure-activity relationship (SAR) studies indicate that the antimicrobial action of this heterocyclic class is dependent on the nature and position of peripheral substituents.

Analogs such as 2,7-dichloroquinoline-3-carboxamide have been synthesized and evaluated for their antibacterial properties. nih.gov In one study, this compound (referred to as compound 6) demonstrated activity against the Gram-negative bacterium Escherichia coli, producing an inhibition zone of 11.00 ± 0.04 mm at a concentration of 200 µg/mL. nih.gov Other related analogs, like 2,7-dichloroquinoline-3-carbonitrile (B119050) (compound 5), showed good activity against the Gram-positive Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa, with inhibition zones of 11.00 ± 0.03 mm. nih.gov However, some studies on other quinoline-3-carboxamide (B1254982) series found them to be active against Gram-negative strains like Salmonella typhimurium, Klebsiella pneumoniae, and P. aeruginosa, but inactive against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus. nih.gov

The quinoline core is particularly significant in the development of agents against Mycobacterium tuberculosis (Mtb). While first-line drugs exist, the rise of drug-resistant TB necessitates new chemical entities. researchgate.net Analogs of dichloroquinoline-3-carboxamide have shown promising results. For instance, a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides yielded five analogs with a minimum inhibitory concentration (MIC) of 3.12 µg/cm³ against the Mtb H37Rv strain, coupled with low cytotoxicity. zenodo.org Another related compound, cloxyquin (5-chloroquinolin-8-ol), exhibited potent antituberculosis activity, with MIC values ranging from 0.062 to 0.25 μg/ml against 150 clinical Mtb isolates, including multidrug-resistant strains. nih.gov The MIC90, the concentration required to inhibit 90% of the isolates, was 0.25 μg/ml for cloxyquin. nih.gov

Interactive Data Table: In Vitro Antibacterial Activity of Quinoline Analogs

| Compound/Analog Class | Bacterial Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| 2,7-Dichloroquinoline-3-carboxamide | Escherichia coli | Inhibition Zone (200 µg/mL) | 11.00 ± 0.04 mm | nih.gov |

| 2,7-Dichloroquinoline-3-carbonitrile | Staphylococcus aureus | Inhibition Zone (200 µg/mL) | 11.00 ± 0.03 mm | nih.gov |

| 2,7-Dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | Inhibition Zone (200 µg/mL) | 11.00 ± 0.03 mm | nih.gov |

| 5-Chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides | Mycobacterium tuberculosis H37Rv | MIC | 3.12 µg/cm³ | zenodo.org |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (Clinical Isolates) | MIC Range | 0.062 - 0.25 µg/mL | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (Clinical Isolates) | MIC90 | 0.25 µg/mL | nih.gov |

The quinoline scaffold is a "privileged structure" that appears in numerous natural and synthetic antifungal agents. nih.gov The structural similarity of some quinoline-based compounds to known antifungals like terbinafine (B446) has spurred interest in this area. nih.gov Fungal infections, particularly from Candida and Aspergillus species, pose a significant threat, and the emergence of drug resistance is a major concern. nih.gov

Research has shown that various quinoline derivatives possess antifungal properties. In one study, newly synthesized quinoline derivatives were screened against fungal strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans, with all tested compounds showing potential activity. nih.govnih.gov One derivative, compound 6 in the study, was identified as the most potent. nih.govnih.gov Other research has noted that certain quinoline derivatives can work synergistically with established antifungals like fluconazole (B54011) and amphotericin B, enhancing their potency against opportunistic mycoses. nih.gov For example, a styrylquinoline scaffold can be found in chalcone (B49325) analogues that have antifungal activity, though modifications at the C-3 position of the quinoline moiety in that specific series did not result in active compounds. nih.gov

The quinoline framework is a key component in several antiviral drugs, and research continues to explore its potential against various viral pathogens, including Human Immunodeficiency Virus (HIV) and influenza virus. researchgate.net

The 4-quinolone derivative elvitegravir (B1684570) is an approved anti-HIV drug that functions as an integrase inhibitor. nih.govnih.gov This success has prompted further investigation into quinoline analogs as potential anti-HIV agents. nih.gov Studies have explored quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). zenodo.orgresearchgate.net One study identified a compound, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl)thiophene-2-sulfonamide, which demonstrated anti-HIV activity against both HIV-1 and HIV-2, with selectivity index (SI) values of 2.65 and 2.32, respectively. zenodo.orgresearchgate.net Other work has focused on quinoline carboxylic acid analogs as HIV-1 integrase inhibitors. researchgate.net

In the context of influenza, a series of novel quinoline derivatives were synthesized and evaluated for their activity against influenza A virus (IAV). Several compounds showed IC50 values ranging from 1.87 to 14.28 μM, which was comparable to or more potent than the reference drug ribavirin (B1680618) (IC50: 15.36 ± 0.93 μM). The most active compound in this series (compound 1ae) had an IC50 of 1.87 ± 0.58 μM, making it over eight times more potent than ribavirin and demonstrating its potential to inhibit the viral replication cycle.

In Vitro Antiparasitic Activity

Quinolines are historically significant as antimalarial agents, with quinine (B1679958) being the archetypal drug. Analogs like chloroquine (B1663885) (CQ) and amodiaquine (B18356) (AQ) have been cornerstones of malaria treatment for decades. Research into new quinoline-based compounds is driven by the spread of drug-resistant Plasmodium strains.

Numerous quinoline analogs have been developed to overcome resistance. Ferrochloroquine (FQ), a ferrocene-chloroquine analog, is active against CQ-resistant strains of both P. falciparum and P. vivax. Another analog, designed to be a non-toxic version of amodiaquine, showed an IC50 value of 1.4 nM against the K1 (CQ-resistant) strain of P. falciparum, demonstrating superior activity to amodiaquine itself. The introduction of a benzoxazole (B165842) substituent to the 4-amino-7-chloroquinoline ring has been shown to block the formation of toxic metabolites without losing antiplasmodial activity.

Interactive Data Table: In Vitro Antimalarial Activity of Quinoline Analogs

| Compound/Analog | Plasmodium Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| Amodiaquine Analog (with diisopropylamine (B44863) side chain) | P. falciparum K1 (CQ-Resistant) | IC50 | 1.4 nM | |

| Isoquine Analog (with benzoxazole substituent) | P. falciparum (CQ-Sensitive) | IC50 | 8 nM | |

| Isoquine Analog (with benzoxazole substituent) | P. falciparum (CQ-Resistant) | IC50 | 2.2 nM | |

| Ferrochloroquine | P. falciparum (Gabonese Isolates) | In Vitro Activity | Active | |

| Ferrochloroquine | P. vivax (CQ-Resistant) | In Vitro Activity | Active |

The repurposing of antimalarial quinolines for treating leishmaniasis, a neglected tropical disease, has been an area of active investigation. Various quinoline derivatives have shown promising in vitro activity against different Leishmania species.

For example, a series of 3, 6, and 8-aminoquinoline (B160924) substituted compounds were tested against the promastigote form of Leishmania donovani. researchgate.net Seven of these analogs exhibited significant antileishmanial activity when compared to the standard drug sitamaquine. researchgate.net Tafenoquine, an 8-aminoquinoline, is active in vitro against several Leishmania species. In another study, basic celastrol (B190767) carboxamides, which include quinoline derivatives, were found to have nanomolar leishmanicidal activity against both promastigote and intramacrophage amastigote forms of L. infantum and L. tropica. zenodo.org Specifically, two quinoline derivatives in this study (compounds 6 and 7) showed notable potency against L. infantum promastigotes. zenodo.org Other research has identified ferrocenylquinoline derivatives with potent activity against L. donovani amastigotes, with one analog showing an IC50 value of 0.50 ± 0.07 µM. researchgate.net

Interactive Data Table: In Vitro Leishmanicidal Activity of Quinoline Analogs

| Compound/Analog Class | Leishmania Species | Parasite Stage | Activity Measurement | Result | Citation |

|---|---|---|---|---|---|

| Ferrocenylquinoline derivative (36) | L. donovani | Amastigote | IC50 | 0.50 ± 0.07 µM | researchgate.net |

| Celastrol Carboxamide (quinoline derivative 6) | L. infantum | Promastigote | IC50 | 0.007 ± 0.001 µM | zenodo.org |

| Celastrol Carboxamide (quinoline derivative 7) | L. infantum | Promastigote | IC50 | 0.032 ± 0.002 µM | zenodo.org |

| Hydroxychloroquine | L. amazonensis | Intracellular Amastigote | IC50 | 0.67 µM | |

| 3, 6, 8-Aminoquinoline derivatives | L. donovani | Promastigote | Activity | Significant vs. Sitamaquine | researchgate.net |

In Vitro Anticancer Activity

Analogs of dichloroquinoline-3-carboxamide have demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines. Research into novel quinoline derivatives has revealed their potential as potent antiproliferative agents.

One such analog, a trimethoxy-substituted pyridin-2-one derivative (compound 4c), showed potent cytotoxic effects against numerous cell lines. nih.gov It was particularly effective against leukemia cell lines, including K-562, MOLT-4, RPMI-8226, and SR, with GI₅₀ values ranging from 5.16 to 8.17 μM. nih.gov This compound also exhibited strong activity against non-small cell lung cancer (NSCLC) lines HOP-92 and NCI-H23, with GI₅₀ values of 2.37 and 3.20 μM, respectively. nih.gov Furthermore, it showed notable efficacy against CNS cancer (SNB-75), renal cancer (RXF 393), and breast cancer (HS 578T, BT-549) cell lines. nih.gov In a five-dose study, this compound displayed broad-spectrum antitumor activity, inducing cell cycle arrest at the G2/M phase and promoting apoptosis in MDA-MB-231 breast cancer cells. nih.gov

Other quinoline derivatives have also shown promise. A novel series of quinoline-benzamide hybrids was tested against MCF-7 breast cancer and HeLa cervical cancer cells. nih.gov Compound 4a from this series displayed good antiproliferative activity with IC₅₀ values of 36.07 μM against MCF-7 and 17.06 μM against HeLa cells. nih.gov

Bis-quinoline analogs have been identified as having strong antiproliferative effects, particularly in U937 histiocytic lymphoma and HL60 acute promyelocytic leukemia cells. acs.org These compounds were shown to induce apoptosis in U937 cells. acs.org Additionally, certain Z-containing regioisomers demonstrated potent DNA demethylating activity in HCT116 colon cancer cells, with one compound (4c) showing a demethylating capability of 58.7%. acs.org

The table below summarizes the in vitro anticancer activity of selected quinoline carboxamide analogs across various cancer cell lines.

| Compound/Analog | Cancer Type | Cell Line | Activity Metric | Value (µM) |

| Pyridin-2-one 4c | Leukemia | K-562 | GI₅₀ | 7.72 |

| Pyridin-2-one 4c | Leukemia | MOLT-4 | GI₅₀ | 8.17 |

| Pyridin-2-one 4c | Leukemia | RPMI-8226 | GI₅₀ | 5.16 |

| Pyridin-2-one 4c | Non-Small Cell Lung | HOP-92 | GI₅₀ | 2.37 |

| Pyridin-2-one 4c | Non-Small Cell Lung | NCI-H23 | GI₅₀ | 3.20 |

| Pyridin-2-one 4c | CNS Cancer | SNB-75 | GI₅₀ | 2.38 |

| Pyridin-2-one 4c | Renal Cancer | RXF 393 | GI₅₀ | 2.21 |

| Pyridin-2-one 4c | Breast Cancer | HS 578T | GI₅₀ | 2.38 |

| Pyridin-2-one 4c | Breast Cancer | BT-549 | GI₅₀ | 4.11 |

| Quinoline-benzamide 4a | Breast Cancer | MCF-7 | IC₅₀ | 36.07 |

| Quinoline-benzamide 4a | Cervical Cancer | HeLa | IC₅₀ | 17.06 |

| DW-8 | Colon Cancer | HCT116 | IC₅₀ | 8.50 |

| DW-8 | Colon Cancer | HT29 | IC₅₀ | 5.80 |

| DW-8 | Colon Cancer | SW620 | IC₅₀ | 6.15 |

A critical aspect of preclinical evaluation is determining a compound's selectivity for cancer cells over healthy, non-cancerous cells. Studies on quinoline derivatives have shown promising results in this area.

A series of 4-anilinoquinazoline (B1210976) analogues were evaluated for their anticancer efficacy and selectivity. researchgate.net One compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), was identified as having the highest efficacy and selectivity in colorectal cancer cell lines (HCT116, HT29, and SW620). researchgate.net Its IC₅₀ values against these cancer lines were 8.50 μM, 5.80 μM, and 6.15 μM, respectively. researchgate.net In contrast, its IC₅₀ against the non-cancerous colon cell line, CRL1459, was 14.05 μM, resulting in a selectivity index of over 2-fold. researchgate.net

Similarly, research into a series of 8-quinolinesulfonamide derivatives as potential modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2) also highlighted selectivity. imperial.ac.uk One compound in this series, designated 9a, exhibited more cytotoxicity toward cancer cells than normal cells, indicating a high degree of selectivity in its mode of action. imperial.ac.uk This selectivity is a key feature for potential therapeutic agents, as it suggests a lower likelihood of toxicity to healthy tissues.

The potential for quinoline carboxamide analogs to work in synergy with existing chemotherapy drugs has been an area of active investigation. Such combinations could enhance therapeutic efficacy and potentially lower the required doses of cytotoxic agents, thereby reducing side effects.

Studies have demonstrated that combining certain analogs with established drugs can lead to significant synergistic effects. For example, the combination of paclitaxel (B517696) and 8-chloro-adenosine 3',5'-monophosphate, a cAMP analog, was found to be highly synergistic in A2780 and OAW42 ovarian carcinoma cell lines. The most effective regimen was sequencing with paclitaxel for 24 hours before introducing the analog, which resulted in consistently low combination index (CI) values, indicating strong synergy.

In the context of oral cancer, a curcumin (B1669340) analog, PAC, was studied in combination with cisplatin (B142131). The results showed that PAC enhanced the efficacy of cisplatin in a dose-dependent manner, leading to a significant inhibition of oral cancer cell proliferation. Notably, the addition of 5 μM of PAC reduced the IC₅₀ of cisplatin by a factor of ten. This combination also led to increased apoptosis and autophagy in the cancer cells.

Furthermore, 7-aminocarboxycoumarin (7ACC) derivatives, which inhibit lactate (B86563) influx in tumor cells, were shown to synergize with other treatments. In preclinical models, 7ACC not only delayed tumor relapse after treatment with cisplatin but also contributed to the inhibition of tumor relapse after treatment with the drug 3-bromopyruvate (B3434600) (3BP).

In Vivo Efficacy in Established Animal Models of Disease

A series of quinoline-4-carboxamides has been identified and optimized for antimalarial activity, demonstrating significant efficacy in rodent models. nih.govnih.govimperial.ac.uk Starting from a screening hit with moderate potency but suboptimal properties, optimization of the chemical structure led to lead molecules with low nanomolar in vitro potency. nih.govnih.gov

Subsequent improvements to the pharmacokinetic profile of these analogs resulted in several compounds showing excellent oral efficacy in the Plasmodium berghei malaria mouse model. nih.govnih.govimperial.ac.uk When dosed orally for four days, these optimized compounds achieved ED₉₀ (effective dose for 90% parasite reduction) values below 1 mg/kg. nih.govimperial.ac.uk The favorable potency, selectivity, and pharmacokinetic properties of one such derivative, DDD107498, led to its progression into preclinical development. nih.govimperial.ac.uk

The in vitro anticancer potential of quinoline analogs has been translated into in vivo antitumor activity in xenograft models. These studies involve implanting human tumor cells into immunocompromised mice to evaluate the therapeutic effect of the compounds on tumor growth.

Analogs such as the 7-aminocarboxycoumarins (7ACC) have demonstrated the ability to delay the growth of various tumors in xenograft models. Specifically, 7ACC treatment delayed the growth of cervix SiHa tumors, colorectal HCT116 tumors, and orthotopically grown MCF-7 breast tumors. The mechanism of action was confirmed as target engagement of monocarboxylate transporters (MCTs), as the compound had no activity on bladder UM-UC-3 carcinoma, which does not express functional MCTs.

Efficacy in Animal Models of Bacterial or Parasitic Infections

While specific in vivo efficacy data for 6,8-dichloroquinoline-3-carboxamide in animal models of bacterial or parasitic infections remains limited in publicly available research, the broader class of quinoline-3-carboxamide derivatives has demonstrated significant potential in preclinical studies against various pathogens.

Research into related quinoline structures provides valuable insights. For instance, various quinoline derivatives have been investigated for their activity against parasitic infections like malaria and trypanosomiasis. nih.govnih.gov Studies on other quinoline-based compounds have shown efficacy in murine models of malaria, indicating the potential of the quinoline scaffold as a backbone for antimalarial drug design. mmv.orgnih.gov For example, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, has demonstrated oral activity in rodent models of malaria caused by Plasmodium berghei, P. chabaudi, and P. yoelii, with efficacy comparable or superior to chloroquine. nih.gov Similarly, certain 2-styrylquinolines have shown the ability to reduce parasitic load in mice experimentally infected with Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov

In the realm of bacterial infections, while direct in vivo studies on this compound are not readily found, the general class of quinolones, which share a structural resemblance, has a well-established history of use as antibacterial agents. The development of novel quinoline derivatives is an active area of research aimed at combating bacterial resistance. nih.govnih.gov For example, some novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives have shown activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.gov The evaluation of antimicrobial efficacy in vivo can be conducted using models such as Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae, which allows for the screening of compounds that improve host survival. nih.gov

The following table summarizes the in vivo efficacy of some quinoline derivatives against parasitic infections, highlighting the potential of this chemical class.

| Compound Class | Animal Model | Parasite | Efficacy | Reference |

| Pyrrolizidinylmethyl 4-amino-7-chloroquinoline (MG3) | Rodent | Plasmodium berghei, P. chabaudi, P. yoelii | Orally active, comparable or better than chloroquine | nih.gov |

| 2-Styrylquinolines | Mice | Trypanosoma cruzi | 83-96% decrease in parasitic load | nih.gov |

| Quinoline/mercaptopurine conjugates | Mice | Plasmodium berghei | Over 70% inhibition of parasite multiplication | researchgate.net |

Investigation of Drug Resistance Mechanisms and Counter-Strategies

A significant hurdle in the development of new anti-infective agents is the emergence of drug resistance. Understanding the biochemical basis of resistance and designing strategies to circumvent it are paramount for the long-term viability of any new compound.

Biochemical Basis of Resistance Development

For the broader class of quinolone antibiotics, the primary mechanisms of resistance are well-characterized and multifactorial. nih.gov These mechanisms, which may also be relevant for this compound, primarily involve:

Target-Site Mutations: The main targets of quinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair. Mutations in the genes encoding these enzymes, particularly in the quinolone resistance-determining regions (QRDRs), can alter the drug-binding site, thereby reducing the affinity of the compound and leading to resistance.

Reduced Intracellular Accumulation: Bacteria can also develop resistance by limiting the concentration of the drug that reaches its intracellular target. This is achieved through two main strategies:

Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport drugs out of the bacterial cell, is a common mechanism of resistance to a wide range of antibiotics, including quinolones.

Decreased Uptake: Alterations in the bacterial cell wall, such as modifications or reduced expression of porin proteins that form channels for drug entry, can decrease the permeability of the membrane to the drug, thus lowering its intracellular concentration.

Plasmid-Mediated Resistance: Resistance can also be acquired through the transfer of genetic material via plasmids. These plasmids can carry genes that encode for proteins that protect the target enzymes, modify the drug, or act as efflux pumps.

In the context of antimalarial quinolines like chloroquine, resistance in Plasmodium falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the membrane of the parasite's digestive vacuole. researchgate.net These mutations are thought to reduce the accumulation of the drug in this acidic compartment where it exerts its effect.

Design of Analogs to Circumvent Resistance

The understanding of resistance mechanisms provides a rational basis for the design of new analogs that can overcome these challenges. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the lead compound to enhance its activity against resistant strains. nih.govnih.gov

Key strategies in the design of resistance-evading quinoline-3-carboxamide analogs include:

Modification of Substituents: Altering the substituents on the quinoline ring can impact the compound's interaction with both the target enzyme and the resistance-mediating proteins. For example, modifications at various positions of the quinoline ring have been explored to improve activity against resistant pathogens. nih.govnih.gov SAR studies on quinolinequinones have shown that the nature and position of substituents significantly influence their activity against clinically resistant Staphylococcus spp. mdpi.com

Development of Hybrid Molecules: Combining the quinoline-3-carboxamide scaffold with other pharmacophores can lead to hybrid compounds with novel mechanisms of action or the ability to inhibit multiple targets, potentially reducing the likelihood of resistance development.

Targeting Novel Pathways: A promising approach is to design compounds that act on novel molecular targets that are not affected by existing resistance mechanisms. For instance, a quinoline-4-carboxamide derivative was found to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, a mechanism distinct from that of traditional antimalarials. mmv.org

The following table outlines some design strategies and the resulting activity of quinoline derivatives against resistant pathogens, based on available literature.

| Compound Series | Design Strategy | Activity against Resistant Strains | Reference |

| N-methylbenzofuro[3,2-b]quinoline derivatives | Novel scaffold design | Active against vancomycin-resistant E. faecium | nih.gov |

| Quinolinequinones (QQ2 and QQ6) | SAR-guided modification | Active against clinically resistant Staphylococcus spp. | mdpi.com |

| Quinoline-4-carboxamide (DDD107498) | Targeting a novel pathway (PfEF2) | Active against multidrug-resistant P. falciparum | mmv.org |

Structure Activity Relationship Sar Studies of 6,8 Dichloroquinoline 3 Carboxamide Derivatives

Impact of Substituent Variation on the Quinoline (B57606) Ring System

Role of Halogenation (e.g., Dichloro at Positions 6 and 8) on Bioactivity

The presence and positioning of halogen atoms on the quinoline ring are critical determinants of biological activity. The 6,8-dichloro substitution pattern, in particular, has been a key feature in the design of various bioactive molecules.

Halogenation can significantly influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles. For instance, in the development of organoruthenium anticancer agents based on 8-hydroxyquinoline, the substitution pattern at positions X1 and X2 (which can include halogens) was found to have a pronounced effect on the chemical shift of H5, indicating a significant alteration of the electronic environment within the molecule. acs.org

Studies on quinoline derivatives have often highlighted the importance of halogen substituents for potent biological activity. For example, research on 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives revealed that 6-chloro analogues were the most active against several cancer cell lines. semanticscholar.org This suggests that the presence of a chlorine atom at the C-6 position is beneficial for the observed anticancer effects. The increased lipophilicity conferred by halogen atoms can enhance membrane permeability, a crucial factor for reaching intracellular targets. semanticscholar.org

While the direct SAR of the 6,8-dichloro pattern on a quinoline-3-carboxamide (B1254982) is specific to the biological target, the general principles of halogenation in quinoline systems suggest that this substitution can lead to potent compounds by modulating key physicochemical properties.

Effects of Substitutions at Other Positions (e.g., C-2, C-4, C-5, C-7) on Efficacy and Selectivity

Beyond the foundational 6,8-dichloro pattern, substitutions at other positions on the quinoline ring (C-2, C-4, C-5, and C-7) have been extensively explored to fine-tune the efficacy and selectivity of quinoline-3-carboxamide derivatives.

C-2 Position: The C-2 position is a common site for modification. In a study on quinoline carboxylic acid inhibitors of dihydroorotate (B8406146) dehydrogenase, it was found that bulky hydrophobic substituents at the C-2 position are necessary for inhibitory activity. nih.gov This highlights the importance of steric and hydrophobic interactions at this position for binding to the target enzyme.

C-4 Position: The C-4 position is also critical for activity. For the aforementioned dihydroorotate dehydrogenase inhibitors, a strict requirement for a carboxylic acid group or its corresponding salts at the C-4 position was identified. nih.gov In a separate study on MRP2 inhibitors, a carboxyl group at the C-4 position of the quinoline ring was suggested to interact with the protein. nih.gov

C-5 and C-7 Positions: Substitutions at the C-5 and C-7 positions can also modulate activity. In the synthesis of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, the substituent at C-6 was shown to influence the chemical shifts of H-5 and H-8, as well as C-5 and C-7, indicating an electronic interplay between these positions. researchgate.net Furthermore, in a series of 7-chloro-N(arylselanyl)quinolin-4-amines, the 7-chloro substitution was a key feature of compounds with significant antioxidant potential. researchgate.net

The following table summarizes the impact of substitutions at various positions on the quinoline ring:

| Position | Type of Substituent | Impact on Bioactivity | Reference |

| C-2 | Bulky, hydrophobic groups | Necessary for inhibition of dihydroorotate dehydrogenase. | nih.gov |

| C-4 | Carboxylic acid | Strict requirement for dihydroorotate dehydrogenase inhibition; may interact with MRP2. | nih.govnih.gov |

| C-6 | Halogen (e.g., Chloro) | Enhances anticancer activity in some quinoline derivatives. | semanticscholar.org |

| C-7 | Halogen (e.g., Chloro) | Present in quinoline derivatives with significant antioxidant activity. | researchgate.net |

Influence of Modifications to the Carboxamide Side Chain

The carboxamide side chain at the C-3 position is a key structural element that offers significant opportunities for derivatization to modulate biological activity.

Terminal Group Derivatizations and Their Activity Profiles

The terminal group of the carboxamide side chain is a major determinant of a compound's activity and selectivity. A wide array of terminal groups, from simple alkyl and aryl moieties to complex heterocyclic systems, have been explored.

In the development of hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) inhibitors, systematic substitution of the amine moiety of a quinoline-3-carboxamide lead compound was undertaken. nih.gov This led to the identification of a highly potent inhibitor, demonstrating the profound impact of the terminal group on activity. nih.gov Similarly, in a study on pyridine-3-carboxamide (B1143946) analogs, the positions and types of substituents on the terminal aromatic rings strongly influenced their biological activity against bacterial wilt. researchgate.net

The following table provides examples of terminal group modifications and their effects on the bioactivity of quinoline carboxamides:

| Core Scaffold | Terminal Group Modification | Effect on Bioactivity | Reference |

| Quinoline-3-carboxamide | Systematic substitution of the amine moiety | 300-fold increase in H-PGDS inhibitory activity. | nih.gov |

| Pyridine-3-carboxamide | Variations in substituents on the terminal aromatic ring | Strong influence on activity against bacterial wilt. | researchgate.net |

| Quinoline-4-carboxamide | Replacement of a tolyl substituent with various primary and secondary amines | Improved solubility and hepatic microsomal stability. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of 6,8-Dichloroquinoline-3-carboxamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound derivatives, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects, thereby guiding the rational design of more potent and selective analogs.

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the appropriate selection and accurate calculation of molecular descriptors. nih.gov These descriptors are numerical values that characterize specific aspects of a molecule's structure and properties. For this compound derivatives, a diverse range of descriptors are typically calculated to capture the various structural features that may contribute to their biological activity. These can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Wiener index, Randić index) and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and provide information about its shape, size, and steric properties. Examples include molecular volume, surface area, and moments of inertia.

Physicochemical Descriptors: These describe the physicochemical properties of the molecule, such as lipophilicity (logP), solubility, and electronic properties. allsubjectjournal.com Electronic descriptors, including dipole moment, frontier molecular orbital energies (HOMO and LUMO), and various charge densities, are particularly important for understanding the interactions of the quinoline derivatives with their biological targets. dergipark.org.trnih.gov

The selection of relevant descriptors is a critical step. Often, a large number of descriptors are initially calculated, and then various statistical methods, such as correlation analysis and principal component analysis (PCA), are employed to identify a smaller, non-redundant set of descriptors that are most correlated with the biological activity. allsubjectjournal.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Category | Specific Descriptor Examples | Information Provided |

| Constitutional (2D) | Molecular Weight, Atom Count, Bond Count | Basic molecular composition |

| Topological (2D) | Wiener Index, Balaban Index | Molecular branching and connectivity |

| Geometrical (3D) | Molecular Volume, Surface Area | Molecular size and shape |

| Electronic (Physicochemical) | Dipole Moment, HOMO/LUMO Energies | Charge distribution and reactivity |

| Hydrophobic (Physicochemical) | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |

This table provides a generalized overview of descriptor types. Specific studies on this compound would involve a tailored selection from these and other specialized descriptors.

Development and Validation of Predictive Models

Once a set of relevant molecular descriptors has been identified, the next step is to develop a mathematical model that relates these descriptors to the biological activity of the this compound derivatives. The biological activity is typically expressed as a numerical value, such as the half-maximal inhibitory concentration (IC₅₀) or the negative logarithm of this value (pIC₅₀).

Several statistical and machine learning methods can be used to build the QSAR model:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the biological activity.

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. allsubjectjournal.com

Non-linear Methods: These include techniques like k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), which can capture more complex, non-linear relationships between structure and activity. nih.gov

Model Validation: The development of a QSAR model is an iterative process that requires rigorous validation to ensure its predictive power and robustness. researchgate.net Validation is typically performed using both internal and external methods:

Internal Validation: This involves assessing the model's performance on the same dataset that was used to build it. Common techniques include:

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset.

k-Fold Cross-Validation: The dataset is randomly divided into k subsets. The model is trained on k-1 subsets and tested on the remaining subset. This is repeated k times, with each subset being used as the test set once.

External Validation: This is a more stringent test of the model's predictive ability. The original dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's performance on "unseen" compounds). The model's ability to accurately predict the activity of the compounds in the test set is a key indicator of its real-world applicability. researchgate.net

The statistical quality of the QSAR model is assessed using various parameters, including the coefficient of determination (R²), the cross-validated R² (q²), and the root mean square error (RMSE). nih.gov A reliable QSAR model should have high values for R² and q² (typically > 0.6) and a low RMSE. ucm.es

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Desired Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |

| q² (Cross-validated R²) | A measure of the model's predictive ability, obtained through cross-validation. | Close to 1 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low |

| F-statistic | A measure of the overall significance of the regression model. | High |

This table outlines the key statistical metrics used to evaluate the performance and predictive power of QSAR models.

Application of QSAR for Rational Design of New Analogs

The ultimate goal of developing a QSAR model for this compound derivatives is to use it as a tool for the rational design of new, more potent analogs. mdpi.comnih.gov The validated QSAR model provides valuable insights into the structure-activity relationships, highlighting which structural features are beneficial or detrimental to the desired biological activity.

For example, the coefficients of the descriptors in a linear QSAR model can indicate the direction and magnitude of their influence on the activity. If a descriptor for molecular size has a positive coefficient, it suggests that larger molecules are likely to be more active, and vice versa.

This information can be used to guide the design of new compounds by:

Identifying key structural modifications: The model can suggest specific positions on the this compound scaffold where modifications are likely to lead to improved activity.

Predicting the activity of virtual compounds: New analogs can be designed in silico (on a computer), and their biological activity can be predicted using the QSAR model before they are synthesized in the laboratory. This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. nih.govnih.gov

Optimizing multiple properties: QSAR models can be developed for various properties, such as activity, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). By combining these models, it is possible to design new analogs that have an optimal balance of these properties.

In some cases, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. These maps provide a powerful visual guide for designing new molecules with enhanced interactions with the biological target. researchgate.netnih.gov

The iterative cycle of QSAR model development, prediction, synthesis, and biological testing is a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space and the design of novel therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling of Dichloroquinoline 3 Carboxamides

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.

While specific molecular docking studies on 6,8-dichloroquinoline-3-carboxamide are not extensively available in the public domain, research on structurally related quinoline-3-carboxamide (B1254982) derivatives provides valuable insights into their potential binding modes and affinities. For instance, studies on quinoline-3-carboxamide derivatives as inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase, a key enzyme in the DNA damage response pathway, have demonstrated their ability to bind competitively to the ATP-binding site. rasayanjournal.co.in The quinoline (B57606) nitrogen typically forms a crucial hydrogen bond with the hinge region of the kinase domain. rasayanjournal.co.in

In a study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, a related class of compounds, induced-fit docking (IFD) was employed to investigate their interactions with PI3Kα, a lipid kinase involved in cancer. nih.gov The docking results for these compounds showed promising binding affinities, with some derivatives exhibiting binding energies that suggest a potential for selective inhibition. nih.gov For example, the binding energies of certain derivatives against wild-type and mutant forms of PI3Kα were compared to evaluate selectivity. nih.gov

The binding affinities of various quinoline derivatives have been determined against different targets, showcasing the utility of this class of compounds. For example, in a study of quinoline derivatives as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, docking studies revealed stable ligand-protein complexes for the designed compounds. acs.org Similarly, docking of carboxamide and quinoline derivatives against the P2X7 receptor, an ion channel involved in inflammation, yielded binding energies ranging from -6.54 to -7.1 kcal/mol for the active compounds. rsc.org

Table 1: Illustrative Binding Affinities of Related Quinoline Derivatives from Molecular Docking Studies

| Compound Class | Target | Binding Affinity (kcal/mol) | Reference |

| Quinoline-3-carboxamide Derivatives | ATM Kinase | Data not specified | rasayanjournal.co.in |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Data not specified | nih.gov |

| Carboxamide and Quinoline Derivatives | P2X7 Receptor | -6.54 to -7.1 | rsc.org |

| Designed Quinoline Derivatives | SARS-CoV-2 Mpro | Not specified | acs.org |

This table presents data for structurally related compounds to illustrate the application of molecular docking, as specific data for this compound is not available.

Molecular docking not only predicts binding affinity but also elucidates the specific interactions between a ligand and the amino acid residues within the binding site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking.

For quinoline-3-carboxamide derivatives targeting ATM kinase, the quinoline nitrogen's interaction with the hinge region is a critical determinant of binding. rasayanjournal.co.in In the case of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and PI3Kα, docking studies have identified key residues such as S774 and K802 as being important for the formation of the ligand/PI3Kα complex. nih.gov

In studies of other quinoline derivatives, specific interacting residues have also been identified. For example, designed quinoline derivatives targeting the SARS-CoV-2 Mpro were found to form hydrogen bonds with highly conserved amino acids like His41, His164, and Glu166, and to engage in π-interactions with His41. acs.org For carboxamide and quinoline derivatives targeting the P2X7 receptor, hydrogen bonding with residues such as Tyr628, Lys443, Ser419, and Asn411 was observed. rsc.org

Table 2: Examples of Key Interacting Residues for Related Quinoline Derivatives

| Compound Class | Target | Key Interacting Residues | Type of Interaction | Reference |

| Quinoline-3-carboxamide Derivatives | ATM Kinase | Hinge region residues | Hydrogen bond | rasayanjournal.co.in |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | S774, K802 | Not specified | nih.gov |

| Designed Quinoline Derivatives | SARS-CoV-2 Mpro | His41, His164, Glu166, Tyr54, Asp187 | Hydrogen bond, π-interaction | acs.org |

| Carboxamide and Quinoline Derivatives | P2X7 Receptor | Tyr628, Lys443, Ser419, Asn411 | Hydrogen bond | rsc.org |

This table presents data for structurally related compounds to illustrate the identification of key interactions, as specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability, flexibility, and the role of solvent molecules over time.

MD simulations are used to assess the stability of the docked poses obtained from molecular docking. By simulating the movement of atoms over time, researchers can observe whether the ligand remains stably bound within the active site. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often calculated to quantify the stability of the complex.